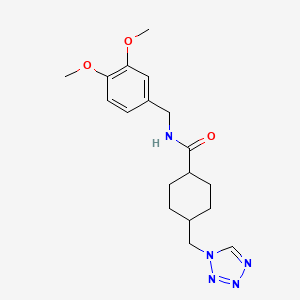![molecular formula C26H27NO4 B11148694 3-{3-[3,4-dihydro-2(1H)-isoquinolinyl]-3-oxopropyl}-4-methyl-7-[(2-methylallyl)oxy]-2H-chromen-2-one](/img/structure/B11148694.png)
3-{3-[3,4-dihydro-2(1H)-isoquinolinyl]-3-oxopropyl}-4-methyl-7-[(2-methylallyl)oxy]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{3-[3,4-dihydro-2(1H)-isoquinolinyl]-3-oxopropyl}-4-methyl-7-[(2-methylallyl)oxy]-2H-chromen-2-one is a complex organic compound that features a unique combination of isoquinoline and chromenone structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[3,4-dihydro-2(1H)-isoquinolinyl]-3-oxopropyl}-4-methyl-7-[(2-methylallyl)oxy]-2H-chromen-2-one typically involves multiple steps, including the formation of the isoquinoline and chromenone moieties, followed by their coupling. Common synthetic routes may involve:
Formation of Isoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline structure.
Formation of Chromenone Moiety: This can be synthesized through the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts.
Coupling Reaction: The final step involves coupling the isoquinoline and chromenone moieties through a suitable linker, such as a propyl group, under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chromenone moiety, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted chromenone derivatives.
Scientific Research Applications
3-{3-[3,4-dihydro-2(1H)-isoquinolinyl]-3-oxopropyl}-4-methyl-7-[(2-methylallyl)oxy]-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-{3-[3,4-dihydro-2(1H)-isoquinolinyl]-3-oxopropyl}-4-methyl-7-[(2-methylallyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline moiety can interact with enzyme active sites, while the chromenone moiety can bind to receptor sites, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: This compound shares the isoquinoline moiety and has been studied for its potent inhibitory effects on specific enzymes.
1,2,3,4-Tetrahydroisoquinoline: This compound is structurally similar and is known for its biological activity.
Uniqueness
3-{3-[3,4-dihydro-2(1H)-isoquinolinyl]-3-oxopropyl}-4-methyl-7-[(2-methylallyl)oxy]-2H-chromen-2-one is unique due to its combination of isoquinoline and chromenone structures, which provides a distinct set of chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C26H27NO4 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-4-methyl-7-(2-methylprop-2-enoxy)chromen-2-one |
InChI |
InChI=1S/C26H27NO4/c1-17(2)16-30-21-8-9-22-18(3)23(26(29)31-24(22)14-21)10-11-25(28)27-13-12-19-6-4-5-7-20(19)15-27/h4-9,14H,1,10-13,15-16H2,2-3H3 |
InChI Key |
GVIAGVPFNGRRFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=C)C)CCC(=O)N3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-dihydroisoquinolin-2(1H)-yl)-9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11148619.png)
![N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-valine](/img/structure/B11148625.png)
![9-benzyl-2,2,5,10-tetramethyl-3,4-dihydro-2H,8H-pyrano[2,3-f]chromen-8-one](/img/structure/B11148633.png)
![Methyl 5-(2-methoxyphenyl)-2-[(4-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B11148637.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-phenyl-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B11148638.png)
![N-{2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-isoleucine](/img/structure/B11148645.png)
![N-cyclohexyl-6-imino-13-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11148648.png)


![2-(2-chloro-6-fluorophenyl)-N-[2-(4-pyridyl)ethyl]acetamide](/img/structure/B11148677.png)
![N-(3-methylbutyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B11148679.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[9-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11148680.png)
![2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(phenylsulfanyl)ethyl]benzamide](/img/structure/B11148688.png)
![Ethyl 6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11148699.png)
